

Gitaloxin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Gitaloxin*

Cat. No.: *B1245854*

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Abstract: This document provides a comprehensive technical overview of **gitaloxin**, a cardenolide glycoside derived from the plant *Digitalis purpurea*. It is intended for an audience of researchers, scientists, and professionals in drug development. This guide details the molecule's chemical structure, physicochemical properties, and its primary mechanism of action. Included are detailed experimental protocols for extraction, isolation, and analysis, alongside visualizations of its key signaling pathway and experimental workflows, to facilitate advanced research and application.

Chemical Structure and Identifiers

Gitaloxin is a secondary glycoside, structurally related to digitoxin and digoxin. It is chemically defined as gitoxin with a formylated 16-beta-hydroxy group.^{[1][2]} This modification significantly influences its biological activity.

The definitive chemical identifiers and structural information for **gitaloxin** are summarized below.

Identifier	Value
IUPAC Name	[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl]formate[1]
CAS Number	3261-53-8[3][4]
Chemical Formula	C ₄₂ H ₆₄ O ₁₅ [3][4][5][6]
Synonyms	16-Formylgitoxin, Cristaloxine, Gitoxin 16-formate[3]
InChI Key	GZZJHPZDXZCDDA-MBJUQXSJSA-N[3][5][7]
SMILES	C[C@H]1O--INVALID-LINK-- [C@@H]1O">C@HO[C@H]2--INVALID-LINK-- C--INVALID-LINK--C--INVALID-LINK---- INVALID-LINK----INVALID-LINK-- OC=O)C8=CC(=O)OC8)C4)O[C@@H]3C">C@ HO[C@@H]2C[3][7]

Physicochemical Properties

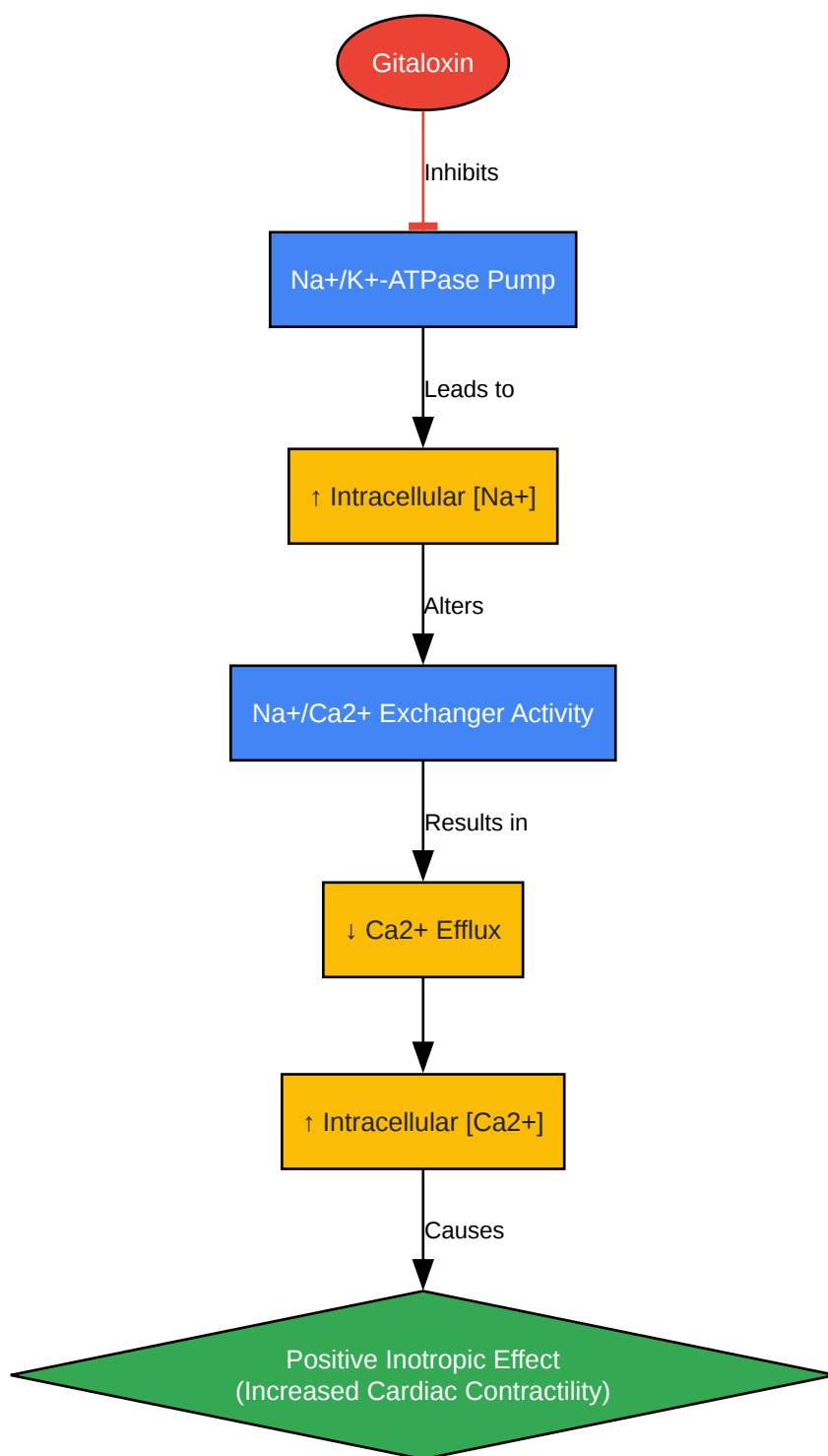
The physical and chemical properties of **gitalexin** are critical for its handling, formulation, and pharmacokinetic profile. The known quantitative data are presented in the table below.

Property	Value
Molecular Weight	808.95 g/mol [4][5]
Exact Mass	808.4245 Da[3]
Melting Point	250-253 °C[2][4]
Boiling Point	931 °C at 760 mmHg (Predicted)[7]
Density	1.36 g/cm ³ (Predicted)[7]
Solubility	Soluble in DMSO[3]
pKa	Data not readily available

Mechanism of Action and Signaling Pathways

Gitaloxin, like other cardiac glycosides, exerts its primary therapeutic effect through the inhibition of the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) pump located in the plasma membrane of cardiac myocytes.[8][9]

The inhibition of the Na⁺/K⁺-ATPase pump by **gitaloxin** disrupts the normal sodium and potassium ion gradients across the cell membrane.[8][10] This leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium (Na⁺/Ca²⁺) exchanger, causing less calcium to be extruded from the cell and leading to a net increase in intracellular calcium concentration.[9][11] This surge in available calcium enhances the contractility of the cardiac muscle, a process known as a positive inotropic effect.[11][12] The presence of the 16-formyl group is reported to significantly enhance its inhibitory activity on the Na⁺/K⁺-ATPase.[8]



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Mechanism of **Gitaloxin**-induced positive inotropy.

Recent studies on related cardiac glycosides have also indicated a role in modulating inflammatory pathways. Specifically, they can inhibit TNF- α /NF- κ B signaling by preventing the

recruitment of the TNF receptor-associated death domain (TRADD) to the TNF receptor, thereby blocking downstream inflammatory cascades.[13]

Experimental Protocols

The following sections detail generalized protocols for the extraction, analysis, and characterization of **gitaloxin**, based on established methods for cardiac glycosides.

Extraction and Isolation from *Digitalis purpurea*

This protocol outlines a standard procedure for extracting and isolating **gitaloxin** from its natural source.

- **Plant Material Preparation:** Collect leaves of *Digitalis purpurea* at a time when glycoside content is maximal. Dry the leaves in a well-ventilated area away from direct sunlight, or in an oven at a low temperature (40-50°C), to prevent degradation of the active compounds. [14][15] Mill the dried leaves into a fine powder to maximize the surface area for extraction. [14]
- **Solvent Extraction:** Macerate the powdered plant material in an aqueous ethanol solution (e.g., 70-90% ethanol) at a ratio of approximately 8-12 mL of solvent per gram of material. [16] Perform the extraction at a controlled temperature (e.g., 75-85°C) for 60-90 minutes with continuous stirring to ensure efficiency.[16]
- **Filtration and Concentration:** After extraction, filter the mixture to separate the liquid extract from the solid plant debris.[14] Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude aqueous extract.[15][16]
- **Purification:**
 - **Liquid-Liquid Extraction:** Extract the crude aqueous solution with a chlorinated organic solvent like chloroform to partition the glycosides into the organic phase.[16]
 - **Precipitation of Impurities:** In some protocols, lead acetate is added to the initial extract to precipitate tannins and other phenolic compounds, which are then removed by filtration. [17][18]

- Chromatography: Further purify the concentrated organic extract using column chromatography (e.g., silica gel) to separate **gitaloxin** from other closely related glycosides.[15]
- Crystallization: Isolate pure **gitaloxin** by fractional crystallization from the purified extract.[2]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

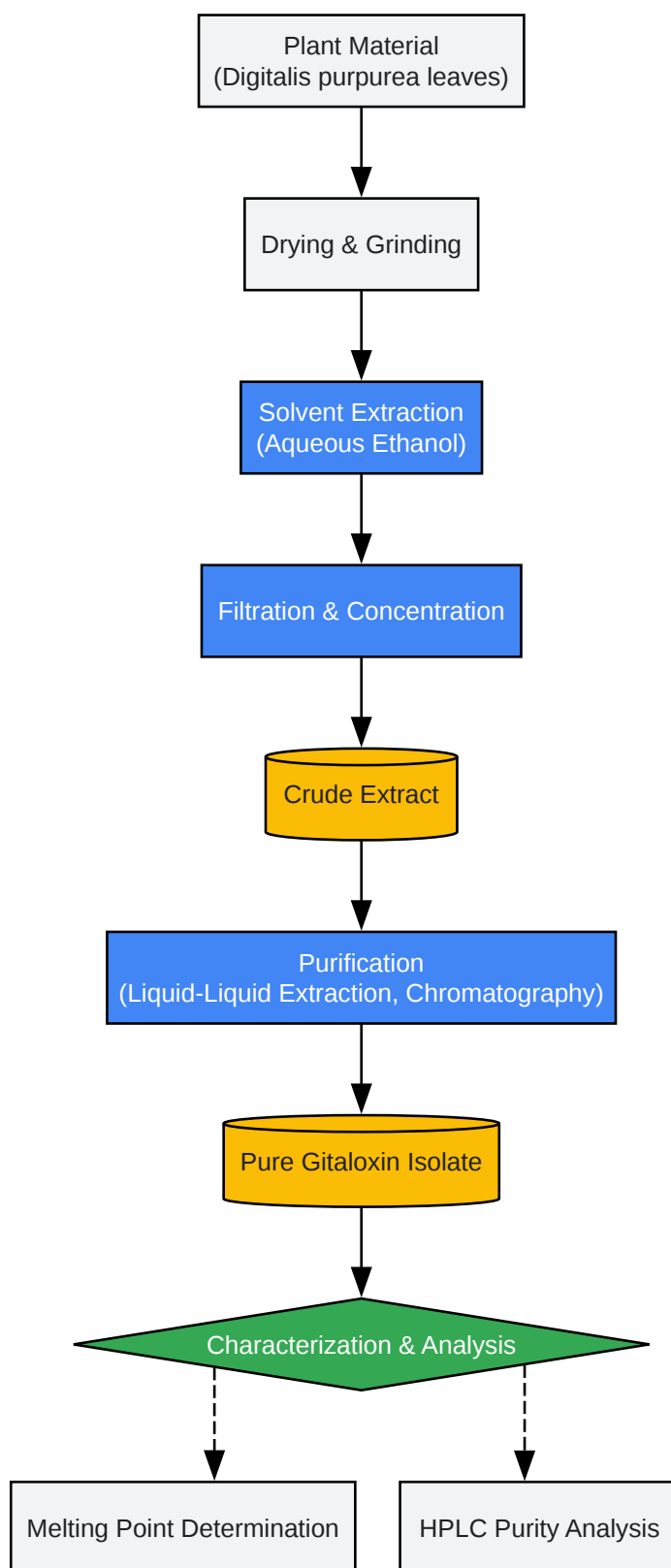
HPLC is a standard method for the quantitative analysis and purity assessment of **gitaloxin**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a buffer to maintain a stable pH.
- Detection: UV detection at a wavelength of approximately 220 nm.
- Procedure:
 - Prepare a standard solution of **gitaloxin** of known concentration in a suitable solvent (e.g., mobile phase).
 - Dissolve the sample to be analyzed in the same solvent.
 - Inject both the standard and sample solutions into the HPLC system.
 - The retention time of the peak in the sample chromatogram should match that of the standard.
 - Quantify the amount of **gitaloxin** in the sample by comparing the peak area with that of the standard. The method can resolve **gitaloxin** from potential impurities and degradation products.

Determination of Melting Point

The melting point is a key indicator of purity.

- Apparatus: A calibrated melting point apparatus.
- Procedure:
 - Place a small, finely powdered sample of the dried, purified **gitaloxin** into a capillary tube.
 - Place the tube in the melting point apparatus.
 - Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For pure **gitaloxin**, this range should be narrow and fall within 250-253 °C.[\[2\]](#)[\[4\]](#)



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General experimental workflow for **gitaloxin**.

Conclusion

Gitaloxin is a potent cardiotonic steroid with a well-defined chemical structure and a clear mechanism of action centered on the inhibition of Na⁺/K⁺-ATPase. Its unique formylated structure distinguishes it from other cardiac glycosides and contributes to its high efficacy. The protocols outlined in this guide provide a framework for the consistent extraction, purification, and analysis of **gitaloxin**, supporting further research into its therapeutic potential and applications in drug development. A thorough understanding of its properties and biological interactions is essential for harnessing its benefits while mitigating its known toxicity.

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